molecular formula C12H8BrNOS B8487848 S-2-Pyridyl 4-bromobenzothioate

S-2-Pyridyl 4-bromobenzothioate

Cat. No. B8487848
M. Wt: 294.17 g/mol
InChI Key: GLLCRRHULVLZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2-Pyridyl 4-bromobenzothioate is a useful research compound. Its molecular formula is C12H8BrNOS and its molecular weight is 294.17 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H8BrNOS

Molecular Weight

294.17 g/mol

IUPAC Name

S-pyridin-2-yl 4-bromobenzenecarbothioate

InChI

InChI=1S/C12H8BrNOS/c13-10-6-4-9(5-7-10)12(15)16-11-3-1-2-8-14-11/h1-8H

InChI Key

GLLCRRHULVLZEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Exemplified for 1-(4-Methylbenzoyl)-5-phenyldipyrromethane (2a). A solution of EtMgBr (50.0 mL, 50.0 mmol, 1.0 M in THF) was added via syringe to a stirred solution of 1a (4.44 g, 20.0 mmol) in THF (20 mL) under argon. The mixture was stirred for 10 min at room temperature and then cooled to −78° C. A solution of 6a (4.58 g, 20.0 mmol) in THF (20 mL) was added. The mixture was stirred for 10 min at −78° C. Then the cooling bath was removed, the mixture was stirred for 20 min, and then the reaction was quenched with saturated aqueous NH4Cl (150 mL). The mixture was diluted with THF (10 mL), washed with water (100 mL), and then dried (Na2SO4). Removal of solvents and chromatography [silica (6×24 cm), CH2Cl2 (2300 mL)] afforded a golden amorphous solid (5.82 g, 86%): mp 69-70° C.; 1H NMR δ 2.43 (s, 3H), 5.55 (s, 1H), 5.95-6.01 (m, 1H), 6.05-6.09 (m, 1H), 6.14-6.18 (m, 1H), 6.67-6.71 (m, 1H), 6.79-6.82 (m, 1H), 7.20-7.35 (m, 7H), 7.72-7.76 (m, 2H), 8.05-8.22 (brs, 1H), 9.50-9.68 (brs, 1H); Anal. Calcd for C23H20N2O: C, 81.15; H, 5.92; N, 8.23. Found: C, 80.74; H, 5.74; N, 8.25.
[Compound]
Name
1-(4-Methylbenzoyl)-5-phenyldipyrromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.44 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.58 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
86%

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